N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-14-5-2-3-7-17(14)21-12-19(25)18-11-16(8-9-20(18)27-21)24-22(26)15-6-4-10-23-13-15/h2-13H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYQCKQAEBILTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide (CAS Number: 921881-63-2) is a compound belonging to the class of chromen-4-one derivatives, which have garnered significant interest due to their diverse biological activities. This article focuses on the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C22H16N2O3 |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 921881-63-2 |
Structure
The compound features a chromen-4-one core with a pyridine carboxamide moiety and a methylphenyl substituent. Its structure is crucial for its biological activity, influencing interactions with various molecular targets.
This compound exhibits multiple biological activities, including:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are essential for combating oxidative stress in cells.
- Cytotoxicity : Studies indicate that it possesses cytotoxic effects against various cancer cell lines, making it a candidate for anticancer therapy.
- Enzyme Inhibition : The compound has been reported to inhibit several enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in neurodegenerative diseases.
In Vitro Studies
Recent research has highlighted the compound's efficacy in various in vitro assays:
- Cytotoxicity : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung adenocarcinoma), the compound demonstrated IC50 values indicating potent cytotoxic effects. For instance, one study reported an IC50 of 22.09 µg/mL against A549 cells and 6.40 µg/mL against MCF-7 cells .
- Enzyme Inhibition : The compound was found to inhibit AChE with residual activity greater than 50% at concentrations of 10 µM, suggesting potential for neuroprotective applications .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Modifications to the chromenone core or the substituent groups can significantly influence its potency and selectivity towards specific molecular targets.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various chromenone derivatives, this compound was highlighted for its ability to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. Results indicated that it effectively reduced reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting its utility in treating neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of carboxamide derivatives, many of which exhibit fungicidal or enzyme-inhibitory properties. Below is a comparative analysis with key analogs:
Chromenone-Based Carboxamides
The compound N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide () shares a carboxamide-pyridine core but replaces the chromenone with an oxazolo-pyridine system.
Halogenated Pyridine Carboxamides
5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide () incorporates halogen atoms (Cl, F) and a trifluoromethyl group, which increase lipophilicity and resistance to oxidative degradation. In contrast, the target compound lacks halogens, suggesting differences in bioavailability and target selectivity.
Research Findings and Implications
- Structural Insights: The chromen-4-one moiety in the target compound provides a planar aromatic system, favoring intercalation with DNA or enzyme active sites. This contrasts with the non-planar indan derivatives in patent analogs, which may enhance membrane permeability .
- Synthetic Accessibility : The absence of stereogenic centers in the target compound simplifies synthesis compared to chiral indan-based analogs (e.g., A.3.33–A.3.39), which require enantioselective methods .
- Further in vitro assays are warranted.
Data Tables
Table 1: Key Structural Features of Pyridine-3-carboxamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
